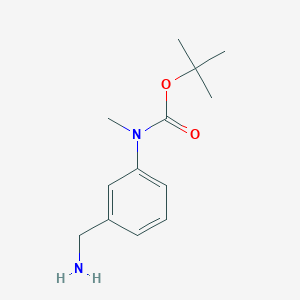

![molecular formula C12H24N2 B1529355 2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-amine CAS No. 1012-58-4](/img/structure/B1529355.png)

2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-amine

Vue d'ensemble

Description

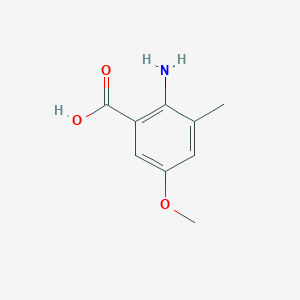

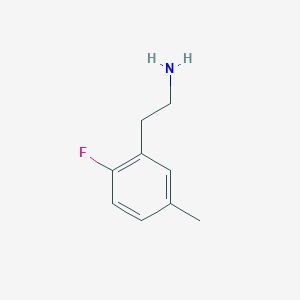

“2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-amine” is a chemical compound with the molecular formula C12H24N2 . It is also known by its CAS number 1012-58-4 .

Molecular Structure Analysis

The molecular structure of “2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-amine” is characterized by a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecular weight of this compound is 196.33 g/mol .Applications De Recherche Scientifique

Synthesis of Diazaspirocycles and Piperazines

Aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile led to the efficient synthesis of new 3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane] derivatives. This showcases the utility of azaspirocycles as intermediates in organic synthesis, enabling the creation of complex molecular frameworks with potential pharmaceutical applications (A. Khrustaleva et al., 2018).

Solid-Phase Synthesis Methodologies

The microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, including 3,9-diazaspiro[5.5]undecanes, was reported, demonstrating the importance of azaspiro[5.5]undecane derivatives in facilitating the rapid assembly of bioactive heterocycles. This approach underscores the versatility of azaspirocycles in enabling the solid-phase synthesis of complex structures, potentially useful for the development of libraries of biologically active molecules (Calum Macleod et al., 2006).

Peptide Synthesis

3-Azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate was introduced as a new reagent for synthesizing N-protected amino acid-ASUD esters, vital for peptide synthesis. This application highlights the compound's role in facilitating the synthesis of peptides, a critical process in the development of therapeutic peptides and in the study of protein-protein interactions (B. Rao et al., 2016).

Spirocyclic Compounds in Organic Synthesis

The synthesis of dipeptides from N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione activated α-amino acids showcases the compound's utility in the efficient coupling of chiral amino acids, illustrating its significance in the synthesis of dipeptides, which are crucial for the development of peptide-based drugs and for understanding peptide structure and function (Shaik Nowshuddin & A. Reddy, 2011).

Safety And Hazards

The safety and hazards associated with “2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-amine” are not specified in the available sources . As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices.

Propriétés

IUPAC Name |

2-(3-azaspiro[5.5]undecan-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c13-8-11-14-9-6-12(7-10-14)4-2-1-3-5-12/h1-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNMKDXTNSHUCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CCN(CC2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

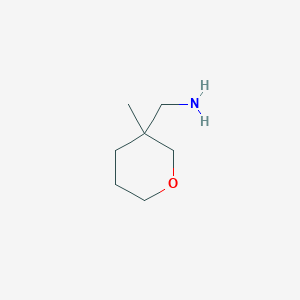

![1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1529277.png)

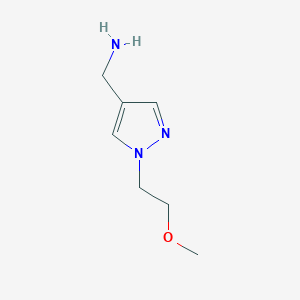

![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B1529278.png)

![3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine](/img/structure/B1529288.png)

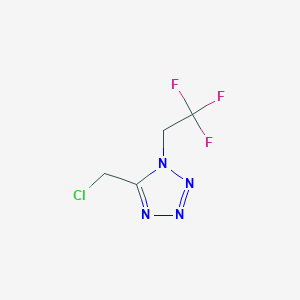

![2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid](/img/structure/B1529292.png)